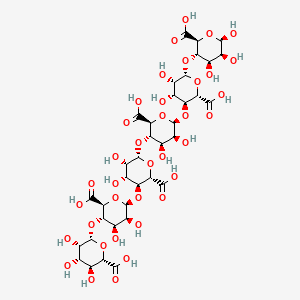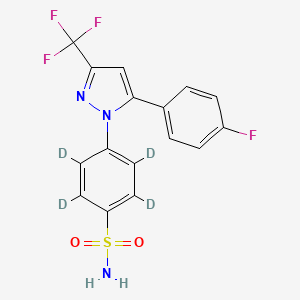
Mavacoxib-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mavacoxib-d4 is a deuterium-labeled analogue of Mavacoxib, a pyrazole derivative. Mavacoxib is a selective, oral long-acting cyclooxygenase-2 (COX-2) inhibitor and a non-steroidal anti-inflammatory drug (NSAID) used primarily for pain and inflammation therapy in dogs . The deuterium labeling in this compound allows for its use in various scientific research applications, including metabolic studies and pharmacokinetic profiling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mavacoxib-d4 involves the incorporation of deuterium into the Mavacoxib molecule. One common method is the copper-catalyzed reductive ring-cleavage of isoxazoles, which yields fluoroalkylated enaminones. This method is advantageous due to its use of commercially available reagents, ease of setup, and broad tolerance of functionality . The reaction conditions typically involve the use of copper/diamine catalysis, which is regiospecific and free of defluorination and reduction of reducible functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict process parameter control to ensure product quality and may include one-to-one custom synthesis for special structural needs. The production is carried out in facilities with multiple warehouses to ensure timely delivery and quality assurance.
Análisis De Reacciones Químicas
Types of Reactions
Mavacoxib-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mavacoxib-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in pharmacokinetic studies to understand the drug’s absorption, distribution, metabolism, and excretion.
Industry: Applied in environmental studies and clinical diagnostics.
Mecanismo De Acción
Mavacoxib-d4 exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins from arachidonic acid . Prostaglandins play a key role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . Additionally, this compound has been shown to have anti-proliferative and pro-apoptotic effects on cancer cells, making it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
Mavacoxib-d4 is unique due to its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. Similar compounds include:
Celecoxib: Another COX-2 inhibitor used for pain and inflammation.
Deracoxib: A COX-2 inhibitor used in veterinary medicine.
Rofecoxib: A COX-2 inhibitor previously used for pain management but withdrawn from the market due to safety concerns.
This compound stands out due to its long-acting nature and specific applications in metabolic research and pharmacokinetic profiling .
Propiedades
Fórmula molecular |
C16H11F4N3O2S |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
2,3,5,6-tetradeuterio-4-[5-(4-fluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H11F4N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25)/i5D,6D,7D,8D |
Clave InChI |
TTZNQDOUNXBMJV-KDWZCNHSSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F)[2H])[2H])S(=O)(=O)N)[2H] |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


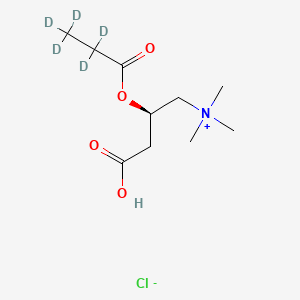
![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
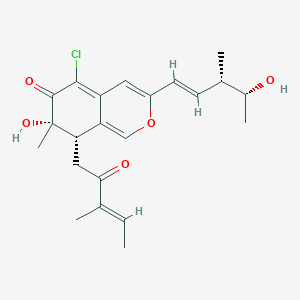
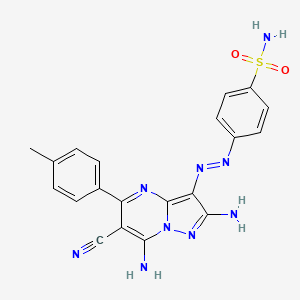

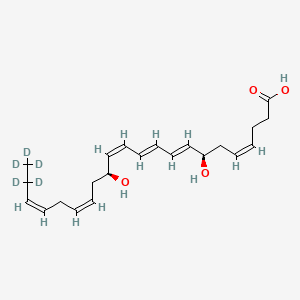

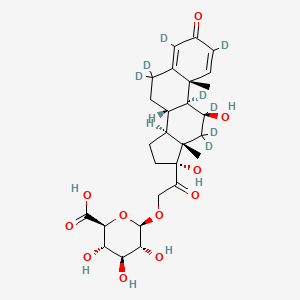
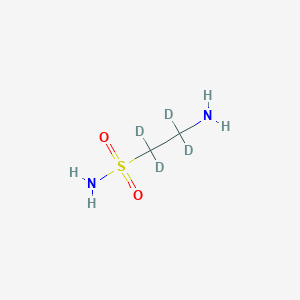
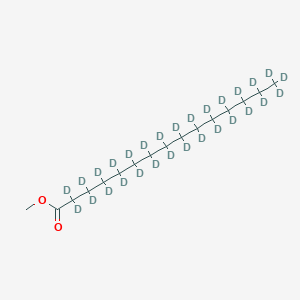
![5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12415486.png)
![(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone](/img/structure/B12415500.png)
